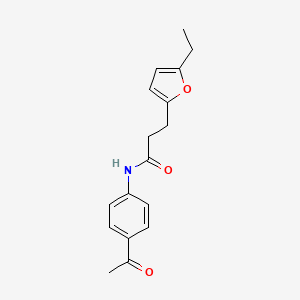
N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide, commonly known as AEF or AEFDP, is a chemical compound that has gained attention in recent years due to its potential application in scientific research. AEFDP is a propanamide derivative that has been synthesized through a multistep process.
科学的研究の応用
Synthesis and Antibacterial Properties
N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide and similar compounds have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, 3-(4-acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides were created via copper catalytic anionarylation and tested for antimicrobial activity, showing promising results in this field (Baranovskyi et al., 2018).
Molecular Modeling and Pharmacological Evaluation
These compounds have also been investigated in the context of molecular modeling and pharmacological evaluation. For instance, a series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, structurally related to N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide, were designed and synthesized. These compounds were then evaluated for their anti-inflammatory and analgesic properties, demonstrating significant potential in this area (Shkair et al., 2016).
Copolymer Synthesis
Another application of these compounds is in the field of polymer science. For instance, tapered block copolymers containing ethylene and a functionalized comonomer were synthesized using a nickel catalyst system, demonstrating the utility of these compounds in creating novel polymer materials with diverse applications (Diamanti et al., 2006).
Drug Candidates for Alzheimer’s Disease
There has also been research into the potential use of these compounds as drug candidates for Alzheimer’s disease. A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized and evaluated as new drug candidates for this purpose (Rehman et al., 2018).
Environmental Applications
These compounds have also been studied in environmental contexts, such as their movement and retention in paddy-riverine wetland systems, highlighting their relevance in environmental science and potential impacts on ecosystems (Perera et al., 1999).
特性
IUPAC Name |
N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-15-8-9-16(21-15)10-11-17(20)18-14-6-4-13(5-7-14)12(2)19/h4-9H,3,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPSJXFSEXNQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2538287.png)
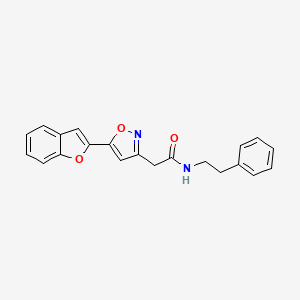
![N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B2538293.png)
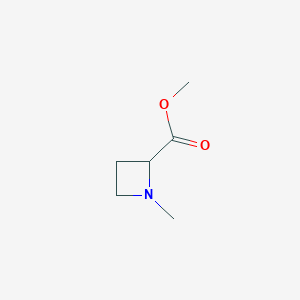
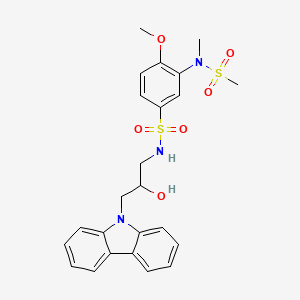
![2-[(Acetyloxy)ethanimidoyl]-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2538298.png)
![Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538299.png)

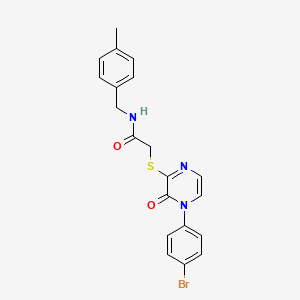
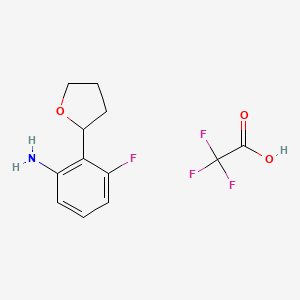
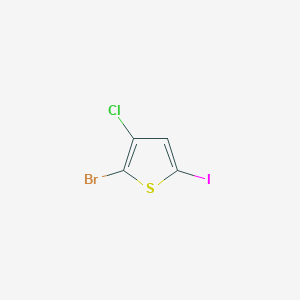
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2538308.png)
![N-benzyl-2-(4-chlorophenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2538309.png)
![Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate](/img/structure/B2538310.png)